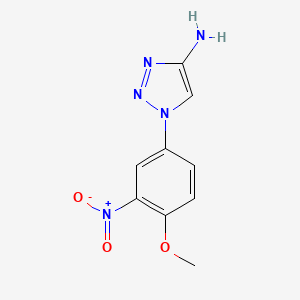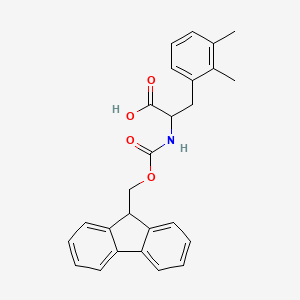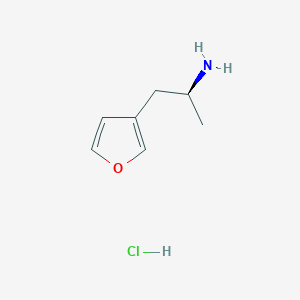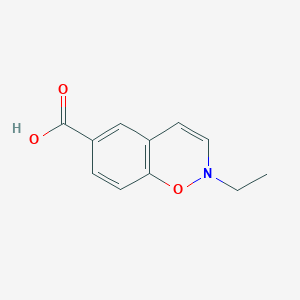![molecular formula C9H9IN2 B13147057 3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
3-Ethyl-1-iodoimidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 1-position and an ethyl group at the 3-position of the imidazo[1,5-a]pyridine ring imparts distinct chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromo ketones, followed by iodination. The reaction typically proceeds under mild conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Cyclization Reactions: Catalysts such as copper (Cu) or palladium (Pd) are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and biological properties .
Applications De Recherche Scientifique
3-Ethyl-1-iodoimidazo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoimidazo[1,5-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
3-Methylimidazo[1,5-a]pyridine: Contains a methyl group at the 3-position instead of an ethyl group.
1-Iodoimidazo[1,2-a]pyridine: Similar iodine substitution but with a different ring fusion pattern.
Uniqueness
3-Ethyl-1-iodoimidazo[1,5-a]pyridine is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H9IN2 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
3-ethyl-1-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3 |
Clé InChI |
LAEZZXRTKWPTAW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C2N1C=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)









![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)


